molecular formula C17H24O2 B12539874 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane CAS No. 654068-32-3

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane

Cat. No.: B12539874
CAS No.: 654068-32-3
M. Wt: 260.4 g/mol
InChI Key: RUCZBIDWFAGUNM-UHFFFAOYSA-N
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Description

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C17H24O2. It is characterized by a phenyl group attached to a hexenyl chain, which is further connected to an oxane ring through an ether linkage

Properties

CAS No.

654068-32-3

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-(6-phenylhex-4-enoxy)oxane

InChI

InChI=1S/C17H24O2/c1(4-10-16-11-5-3-6-12-16)2-8-14-18-17-13-7-9-15-19-17/h1,3-6,11-12,17H,2,7-10,13-15H2

InChI Key

RUCZBIDWFAGUNM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC=CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane typically involves the reaction of 6-phenylhex-4-en-1-ol with oxane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane involves its interaction with specific molecular targets. The phenyl group and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Phenylhex-4-en-1-yl)oxy]ethane
  • 2-[(6-Phenylhex-4-en-1-yl)oxy]propane
  • 2-[(6-Phenylhex-4-en-1-yl)oxy]butane

Uniqueness

2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is unique due to its oxane ring, which imparts distinct chemical and physical properties compared to its analogs

Biological Activity

The compound 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22O\text{C}_{15}\text{H}_{22}\text{O}

This compound features a phenyl group attached to a hexene chain, linked through an ether bond to an oxane (or tetrahydrofuran) ring, suggesting potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
  • Antioxidant Activity : Its structure implies potential for scavenging free radicals.
  • Anti-inflammatory Effects : There are indications of modulation of inflammatory pathways.

Anticancer Activity

A study focusing on the structure-activity relationship of similar compounds found that derivatives with similar structural motifs exhibited significant anticancer activity. For instance, compounds with phenolic structures were noted for their ability to induce apoptosis in human colorectal cancer cells, with an EC(50) value indicating effective concentrations . While specific data on this compound is limited, its structural analogs suggest a promising pathway for further investigation.

Antioxidant Potential

Research on related compounds has demonstrated antioxidant properties through mechanisms such as free radical scavenging and inhibition of lipid peroxidation. The presence of the phenolic group in this compound supports the hypothesis that it may possess similar antioxidant capabilities, contributing to cellular protection against oxidative stress.

Anti-inflammatory Mechanisms

Compounds with ether linkages have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. While direct studies on this compound are scarce, its structural features align with known anti-inflammatory agents, warranting further exploration in this area.

Case Studies

Although specific case studies on this compound are not extensively documented, related compounds have been evaluated:

Compound NameBiological ActivityEC50 (nM)Reference
Compound AAnticancer270
Compound BAntioxidantTBD

These findings highlight the need for focused research on this compound to elucidate its specific biological activities.

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